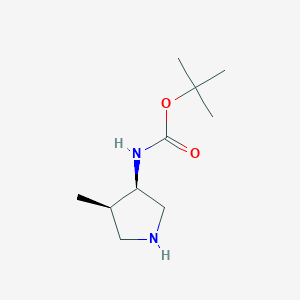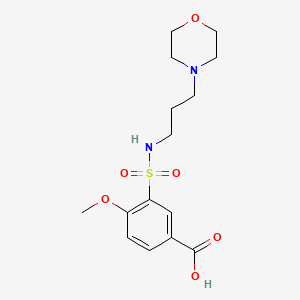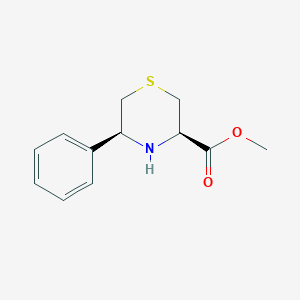
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride, also known as A-366, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. It is a potent inhibitor of lysine-specific demethylase 5A (KDM5A), an enzyme that plays a crucial role in epigenetic regulation.
Mécanisme D'action
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride is a potent inhibitor of KDM5A, which is an enzyme that plays a crucial role in epigenetic regulation. KDM5A is responsible for the removal of methyl groups from histone proteins, which leads to the activation of gene expression. 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride inhibits the activity of KDM5A by binding to its active site, which prevents the removal of methyl groups from histone proteins. This leads to the suppression of gene expression, which in turn leads to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has several advantages for lab experiments. It is a potent inhibitor of KDM5A, which makes it a valuable tool for studying the role of epigenetic regulation in various diseases. 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride is also highly specific for KDM5A, which reduces the risk of off-target effects. However, 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has some limitations for lab experiments. It is a small molecule inhibitor, which limits its ability to target KDM5A in vivo. In addition, 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride. One direction is to improve the solubility of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride in aqueous solutions, which would make it easier to work with in lab experiments. Another direction is to develop more potent and specific inhibitors of KDM5A, which would enhance the therapeutic potential of this class of drugs. Finally, further research is needed to explore the potential of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride involves several steps. The first step is the protection of the amino group of 2-aminopyrimidine with tert-butyloxycarbonyl (Boc) to obtain Boc-2-aminopyrimidine. The second step involves the reaction of Boc-2-aminopyrimidine with ethylene diamine to obtain 2-(2-aminoethyl)-1H-pyrimidin-6-one. The final step involves the hydrochloride salt formation of 2-(2-aminoethyl)-1H-pyrimidin-6-one to obtain 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride dihydrochloride.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-3-1-5-8-4-2-6(10)9-5;;/h2,4H,1,3,7H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUXCLYRRWQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride | |
CAS RN |
2287302-30-9 |
Source


|
| Record name | 2-(2-aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)



![(2-Chloro-6-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2950657.png)

![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)
![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)
![1-[(5-Methyl-4-nitrothiophen-2-yl)sulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2950663.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)